5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one
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Overview
Description
5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a complex organic compound that belongs to the class of indeno-pyridine derivatives This compound is characterized by its unique structure, which includes a tetrahydroindeno ring fused with a pyridine ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method is the palladium-catalyzed one-pot Suzuki cross-coupling reaction, which allows for the efficient formation of the pyridine ring . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-1-(pyridin-2-yl)pent-2-en
- 1-[(4-methylphenyl)sulfonyl][1,3]oxazolo[5,4-b]pyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one stands out due to its unique tetrahydroindeno-pyridine structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and potential for scientific exploration.
Properties
CAS No. |
61449-84-1 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,3,4,9b-tetrahydroindeno[1,2-b]pyridin-2-one |
InChI |
InChI=1S/C19H17NO/c1-12-6-8-13(9-7-12)18-14-4-2-3-5-15(14)19-16(18)10-11-17(21)20-19/h2-9,19H,10-11H2,1H3,(H,20,21) |
InChI Key |
HHSZIBCGRXTBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3CCC(=O)NC3C4=CC=CC=C42 |
Origin of Product |
United States |
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